Piperazine, 1-(2-propylphenyl)-
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Overview
Description
Piperazine, 1-(2-propylphenyl)-: is an organic compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a propyl group attached to the phenyl ring, which is connected to the piperazine core. Piperazine derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods:
Ammoniation of 1,2-Dichloroethane: Piperazine is formed as a co-product in the ammoniation of 1,2-dichloroethane.
Reduction of Pyrazine: Pyrazine can be reduced with sodium in ethanol to produce piperazine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine derivatives can participate in nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products:
Oxidation: N-oxides of piperazine derivatives.
Reduction: Amines derived from piperazine.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology:
- Piperazine derivatives exhibit a range of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties .
Medicine:
- Piperazine derivatives are found in various pharmaceuticals, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .
Industry:
Mechanism of Action
Piperazine derivatives exert their effects by interacting with specific molecular targets. For example, piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms .
Comparison with Similar Compounds
Piperidine: Similar to piperazine but contains only one nitrogen atom in the ring.
Morpholine: Contains both nitrogen and oxygen atoms in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness:
- Piperazine, 1-(2-propylphenyl)-, is unique due to the presence of the propyl group attached to the phenyl ring, which can influence its pharmacological properties and interactions with molecular targets.
Properties
CAS No. |
119695-81-7 |
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Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-propylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12-6-3-4-7-13(12)15-10-8-14-9-11-15/h3-4,6-7,14H,2,5,8-11H2,1H3 |
InChI Key |
FHIDPEUFJOUCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
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